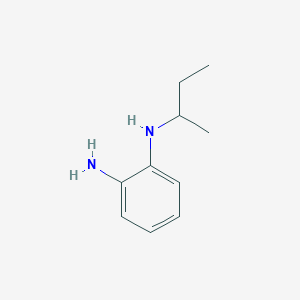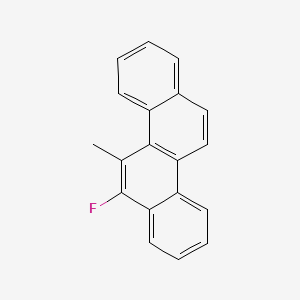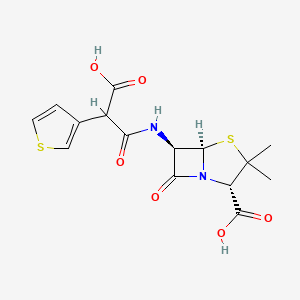
alpha-Carboxy-alpha-3-thienylmethylpenicillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Carboxy-alpha-3-thienylmethylpenicillin is a semisynthetic penicillin derivative known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various clinical settings to treat infections caused by these pathogens .
准备方法
The synthesis of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves several steps. The primary synthetic route includes the acylation of 6-aminopenicillanic acid with alpha-carboxy-3-thienylacetic acid. The reaction is typically carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods often involve large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thienylmethyl group .
化学反应分析
Alpha-Carboxy-alpha-3-thienylmethylpenicillin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which may alter its antibacterial activity.
Reduction: Reduction reactions can convert the thienylmethyl group to a thiol group, potentially affecting its binding to bacterial enzymes.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different penicillin derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Alpha-Carboxy-alpha-3-thienylmethylpenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various chemical reagents.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
作用机制
The mechanism of action of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets include PBPs such as PBP2 and PBP3, which are essential for cell wall synthesis and maintenance .
相似化合物的比较
Alpha-Carboxy-alpha-3-thienylmethylpenicillin is often compared with other penicillin derivatives such as carbenicillin and ticarcillin. While all three compounds share a similar beta-lactam structure, this compound is unique due to its thienylmethyl group, which enhances its activity against certain gram-negative bacteria . Carbenicillin and ticarcillin, on the other hand, have different side chains that confer varying degrees of activity against different bacterial strains .
Similar Compounds
- Carbenicillin
- Ticarcillin
- Ampicillin
- Amoxicillin
These compounds are used in various clinical settings to treat bacterial infections, but their specific activities and applications may differ based on their chemical structures and the types of bacteria they target .
属性
CAS 编号 |
3973-04-4 |
|---|---|
分子式 |
C15H16N2O6S2 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7?,8-,9+,12-/m1/s1 |
InChI 键 |
OHKOGUYZJXTSFX-IRHHVTTKSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



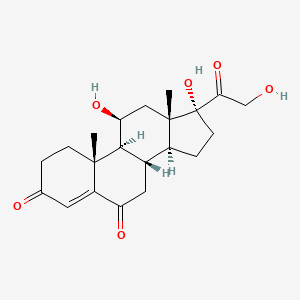
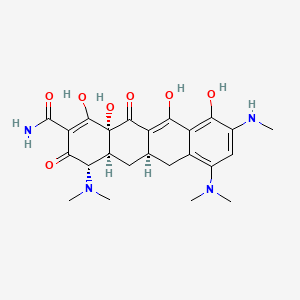

![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
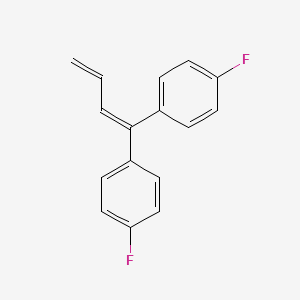
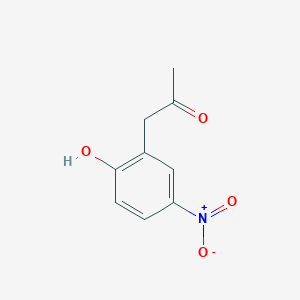
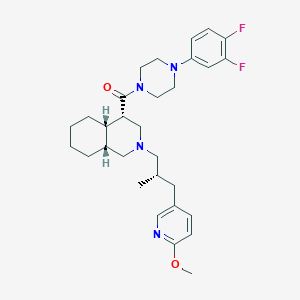
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)

